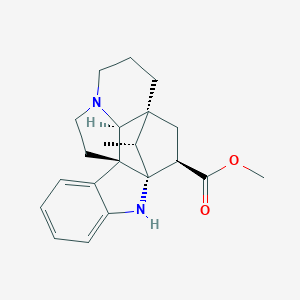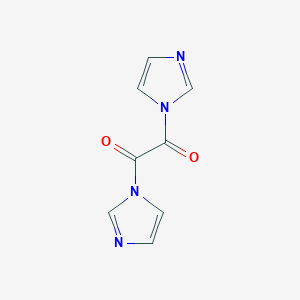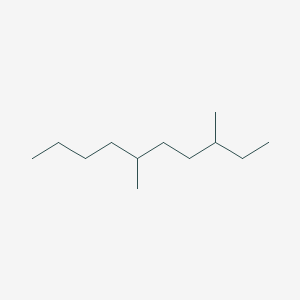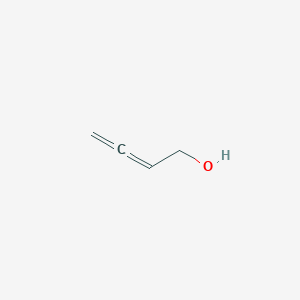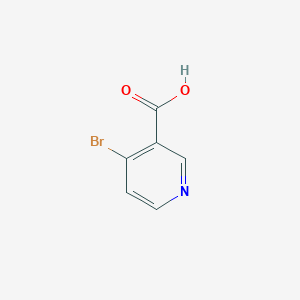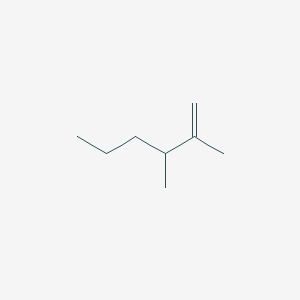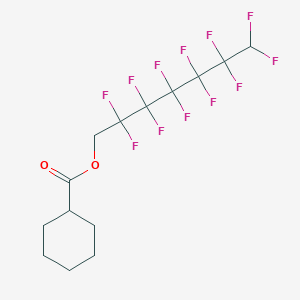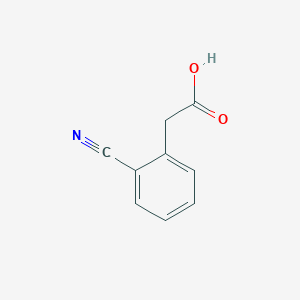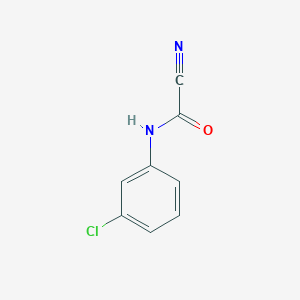
N-(3-chlorophenyl)-1-cyanoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1-cyanoformamide, also known as SRI-37330, is a chemical compound with potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-1-cyanoformamide involves binding to the SERT protein and preventing the reuptake of serotonin from the synaptic cleft. This leads to an increase in the concentration of serotonin in the brain, which can have various effects on mood, behavior, and physiology.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(3-chlorophenyl)-1-cyanoformamide depend on the concentration and duration of exposure. At low concentrations, it can enhance serotonin signaling and produce antidepressant-like effects in animal models. At higher concentrations, it can cause serotonin toxicity and neurotoxicity, which can lead to seizures, hyperthermia, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-1-cyanoformamide in lab experiments is its selectivity for the SERT protein, which allows for more precise manipulation of serotonin signaling compared to other drugs that target multiple serotonin receptors. However, one limitation is its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-1-cyanoformamide. One area of interest is its potential as a therapeutic agent for depression and other mood disorders, given its ability to enhance serotonin signaling. Another area of interest is its use as a tool for studying the role of serotonin in various physiological and pathological processes, such as pain perception, appetite regulation, and addiction. Additionally, further research is needed to elucidate the mechanisms underlying its potential toxicity and to develop safer and more effective derivatives.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-1-cyanoformamide involves the reaction of 3-chlorobenzyl chloride with potassium cyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) and typically requires heating under reflux for several hours. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-1-cyanoformamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction.
Propiedades
Número CAS |
15313-46-9 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)-1-cyanoformamide |
Fórmula molecular |
C8H5ClN2O |
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-cyanoformamide |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12) |
Clave InChI |
JWDYTQCFUCWWOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C#N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)C#N |
Otros números CAS |
15313-46-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
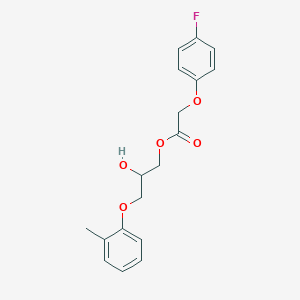
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
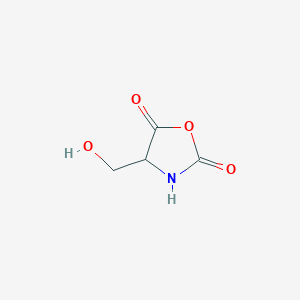
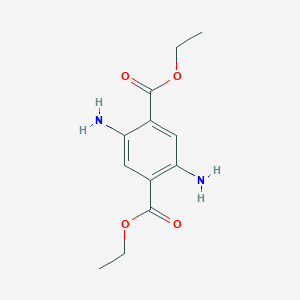
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
